BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the sGC
Activator YC-1

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: sGC activator 1

Cat. No.: B15569000

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway,
playing a pivotal role in various physiological processes, including vasodilation,
neurotransmission, and inhibition of platelet aggregation. The discovery of direct sGC
activators has opened new avenues for therapeutic intervention in cardiovascular and other
diseases. YC-1, a benzylindazole derivative, was the first identified synthetic sGC stimulator,
acting independently of nitric oxide.[1] This technical guide provides a comprehensive overview
of the molecular structure, mechanism of action, quantitative data, and experimental protocols
related to YC-1, serving as a foundational reference for researchers in the field.

Molecular Structure of YC-1

YC-1, with the systematic name [5-(1-benzylindazol-3-yl)furan-2-yllmethanol, is a small
molecule with a distinct chemical architecture.[2][3] Its structure is characterized by a central
indazole ring, which is substituted with a benzyl group at the N1 position and a furan-methanol
group at the C3 position.[2][4]

Chemical Formula: C19H16N202

Molecular Weight: 304.343 g/mol [3]
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CAS Number: 170632-47-0

Chemical Structure:

Mechanism of Action

YC-1's primary mechanism of action is the direct activation of soluble guanylate cyclase (sGC).
[5] This activation is independent of nitric oxide (NO), which is the endogenous activator of
sGC.[5][6] YC-1 binds to an allosteric site on the sGC enzyme, inducing a conformational
change that increases its catalytic activity, leading to the conversion of guanosine triphosphate
(GTP) to cyclic guanosine monophosphate (cGMP).[7]

Furthermore, YC-1 exhibits a synergistic effect with NO.[6][7] In the presence of NO, YC-1
potentiates the activation of sGC, leading to a much greater increase in cGMP production than
either agent alone.[7][8] This is achieved by sensitizing the enzyme to its gaseous activators
and reducing the ligand dissociation rate from the heme group.[7]

It is important to note that YC-1's mechanism has both heme-dependent and heme-
independent components. While its activation is substantially increased in the presence of the
heme moiety, YC-1 can still partially activate sGC when the heme group is oxidized or absent.

[4]

In addition to its effects on sGC, YC-1 has been shown to inhibit various phosphodiesterase
(PDE) isoforms.[6][8] PDEs are responsible for the degradation of cGMP. By inhibiting PDEs,
YC-1 further contributes to the elevation of intracellular cGMP levels, prolonging the
downstream signaling effects.[6]

Quantitative Data

The following tables summarize the key quantitative parameters of YC-1's effects on sGC
activity and platelet aggregation.
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Parameter Value Conditions Reference
sGC Activation
ECso for sGC .
o 18.6 uM Purified sGC
Activation
Inhibition of Platelet
Aggregation
ICso (induced by Human washed
2.1+0.03 uM [5]
U46619) platelets
ICso (induced by Human washed
11.7+2.1uM [5]
collagen) platelets
ICso (induced by Human washed
) 50.3+7.1 uM [5]
thrombin) platelets
Phosphodiesterase
Inhibition
In vitro PDE
ICso for PDE1 ~30 uM isoenzyme assay [6]
(cGMP substrate)
In vitro PDE
ICso for PDE2 >100 pM isoenzyme assay [6]
(CAMP substrate)
In vitro PDE
ICso for PDE3 >100 uM isoenzyme assay [6]
(CAMP substrate)
In vitro PDE
ICso for PDE4 >100 pM isoenzyme assay [6]
(CAMP substrate)
In vitro PDE
ICso for PDES ~10 pM isoenzyme assay [6]
(cGMP substrate)
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Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the
effects of YC-1.

This assay measures the enzymatic activity of sGC by quantifying the conversion of [a-32P]GTP
to [32P]cGMP.[9][10][11]

Materials:

o Purified sGC or cell/tissue lysate containing sGC

e Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4

e [0-32P]GTP (radiolabeled substrate)

e Unlabeled GTP

e Magnesium chloride (MgClz2)

« Dithiothreitol (DTT)

» 3-isobutyl-1-methylxanthine (IBMX) to inhibit PDE activity
o Creatine phosphate and creatine phosphokinase (GTP regenerating system)
e YC-1 dissolved in DMSO

o Stop Solution: e.g., 125 mM zinc acetate

» Precipitating Solution: e.g., 144 mM sodium carbonate

» Neutral alumina columns

 Scintillation counter

Procedure:
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Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, MgClz,
DTT, IBMX, creatine phosphate, and creatine phosphokinase.

Enzyme and Activator Incubation: In a reaction tube, combine the purified sGC or lysate with
the desired concentrations of YC-1. A vehicle control (DMSO) should be included.

Initiation of Reaction: Start the reaction by adding the reaction mixture containing [0-32P]GTP
and unlabeled GTP to the enzyme preparation.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes),
ensuring the reaction is within the linear range.

Termination of Reaction: Stop the reaction by adding the stopping solution (e.g., zinc acetate
followed by sodium carbonate) to precipitate the unreacted GTP.

Separation of cGMP: Separate the [32P]cGMP from the unreacted [3?P]GTP by passing the
supernatant through a neutral alumina column.

Quantification: Elute the [32P]cGMP from the column and quantify the radioactivity using a
scintillation counter.

Data Analysis: Calculate the amount of cGMP produced per unit of time and protein
concentration to determine the sGC activity.

This ex vivo assay assesses the vasodilatory effects of YC-1 on isolated blood vessels.[1][6]

Materials:

Isolated rabbit or rat thoracic aorta

Physiological salt solution (e.g., Krebs-Henseleit solution)
Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)
YC-1 dissolved in a suitable solvent

Organ bath system with force transducers
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Procedure:

o Tissue Preparation: Isolate the thoracic aorta and cut it into rings of 2-3 mm in width. The
endothelium may be removed by gently rubbing the intimal surface if endothelium-
independent effects are to be studied.

e Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution at
37°C and gassed with 95% Oz / 5% COs-.

e Pre-constriction: Pre-constrict the aortic rings with a vasoconstrictor agent such as
phenylephrine to induce a stable contractile tone.

» Compound Administration: Once a stable contraction is achieved, add YC-1 to the organ
bath in a cumulative manner, with increasing concentrations.

» Measurement of Relaxation: Record the changes in isometric tension using a force
transducer. Relaxation is typically expressed as a percentage of the pre-induced contraction.

» Data Analysis: Plot the concentration-response curve for YC-1-induced relaxation to
determine its potency (e.g., ECso).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling
pathway and an experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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